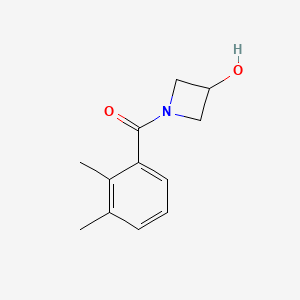
4-amino-N-(1-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-N-(1-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide, also known as JNJ-42756493, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in gene regulation and have been implicated in various diseases, including cancer and inflammation.
Mecanismo De Acción
4-amino-N-(1-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide targets the bromodomain and extra-terminal (BET) family of proteins, which are involved in gene regulation. BET proteins bind to acetylated lysine residues on histones and recruit transcriptional machinery to activate gene expression. This compound inhibits the binding of BET proteins to acetylated histones, thereby preventing the activation of gene expression. This leads to downregulation of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects by downregulating the expression of pro-inflammatory cytokines, such as IL-6 and TNF-α. In preclinical models of cancer, this compound has been shown to induce apoptosis and inhibit cell proliferation. Additionally, this compound has been shown to have synergistic effects with other anti-cancer agents, such as bortezomib and lenalidomide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-amino-N-(1-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide is its specificity for BET proteins, which reduces the risk of off-target effects. Additionally, this compound has shown good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of this compound is its low solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
For 4-amino-N-(1-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide include further preclinical and clinical studies and the development of more potent and selective BET inhibitors.
Métodos De Síntesis
4-amino-N-(1-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide is synthesized through a multistep process involving the reaction of 2-bromo-1-(thiophen-2-yl)ethanone with hydrazine hydrate to yield 2-(thiophen-2-yl)ethyl hydrazine. The resulting compound is then reacted with 4-amino-1H-pyrazole-5-carboxamide in the presence of a coupling agent to form this compound. The final product is obtained through recrystallization and purification steps.
Aplicaciones Científicas De Investigación
4-amino-N-(1-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide has been extensively studied for its therapeutic potential in various diseases. It has been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis, psoriasis, and asthma. Additionally, this compound has shown promising results in preclinical models of cancer, including acute myeloid leukemia and multiple myeloma.
Propiedades
IUPAC Name |
4-amino-N-(1-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c1-6(8-3-2-4-16-8)13-10(15)9-7(11)5-12-14-9/h2-6H,11H2,1H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDJLVBRWLCDGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)NC(=O)C2=C(C=NN2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[Benzyl(methyl)carbamoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7569129.png)
![N-[1-(4-propan-2-yloxyphenyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7569135.png)

![2-[2-Methylpropyl-(4-methyl-1,3-thiazole-5-carbonyl)amino]acetic acid](/img/structure/B7569165.png)
![2-[2-Methylpropyl(pyridine-4-carbonyl)amino]acetic acid](/img/structure/B7569168.png)
![5-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-4-propan-2-yl-1,2,4-triazol-3-amine](/img/structure/B7569173.png)
![4,4,4-Trifluoro-3-[methyl-[(3-methylphenyl)methyl]amino]butanoic acid](/img/structure/B7569179.png)
![3-Fluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7569183.png)
![3-Fluoro-4-[[methyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7569186.png)
![4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid](/img/structure/B7569191.png)
![[4-(2,5-Difluorophenyl)-1,3-thiazol-2-yl]-phenylmethanone](/img/structure/B7569197.png)


